![molecular formula C18H14F2N2O3 B1396524 2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide CAS No. 1311855-96-5](/img/structure/B1396524.png)
2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide
Descripción general
Descripción
2-(Difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide, also known as DFMO, is a synthetic compound that has been used in scientific research due to its unique properties. It is an inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the metabolism of polyamines. DFMO has been used in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations of lab experiments have been studied in detail.
Aplicaciones Científicas De Investigación
Anticancer Activity
- Researchers have synthesized a series of benzamide derivatives, including structures similar to 2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide, which exhibited significant anticancer activity against multiple cancer cell lines such as breast, lung, colon, and ovarian cancer. These compounds demonstrated better activity than the reference drug etoposide in certain cases (Ravinaik et al., 2021).
Synthesis and Oxidation Studies
- A study focused on synthesizing and exploring the oxidation of tetrahydrobenzofurans, including derivatives of benzamides. Such compounds have applications in organic chemistry and potential therapeutic uses (Levai et al., 2002).
Antimicrobial Properties
- Benzamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds showed promising results as prospective antimicrobials, highlighting their potential in addressing microbial infections (Patel & Dhameliya, 2010).
Imaging Applications
- Novel radiofluoro-pegylated phenylbenzoxazole derivatives, structurally related to 2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide, were developed as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET) (Cui et al., 2012).
Synthesis of Oxadiazole Substituted Compounds
- A study reported the synthesis of Schiff base benzamides, which are structurally related and have potential antimicrobial activities. These compounds exhibited potent antibacterial and antifungal activity, underscoring their potential in medicinal chemistry (Karanth et al., 2018).
Environmentally Benign Synthesis
- Research focused on the environmentally friendly synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives using Keggin heteropolyacids as a catalyst. These compounds were evaluated for their antibacterial and antifungal activities, indicating their potential in green chemistry and pharmaceutical applications (Ighilahriz-Boubchir et al., 2017).
Propiedades
IUPAC Name |
2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3/c1-11-21-10-16(24-11)12-6-8-13(9-7-12)22-17(23)14-4-2-3-5-15(14)25-18(19)20/h2-10,18H,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEFOXGHWVJNCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



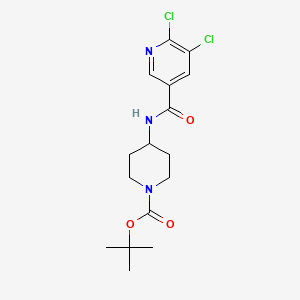
![(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B1396444.png)
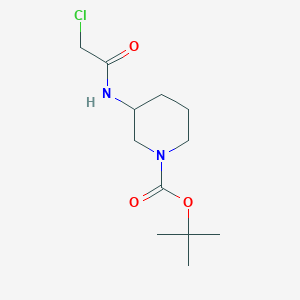
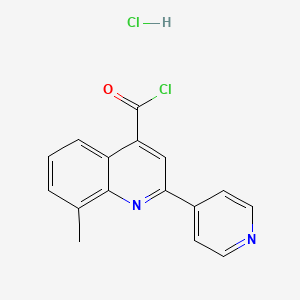
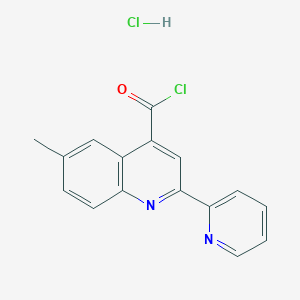
![1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride](/img/structure/B1396449.png)
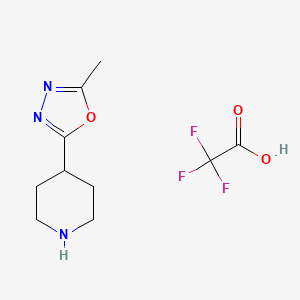
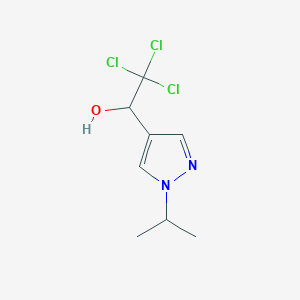
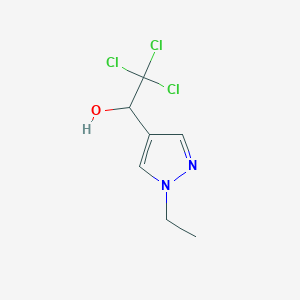
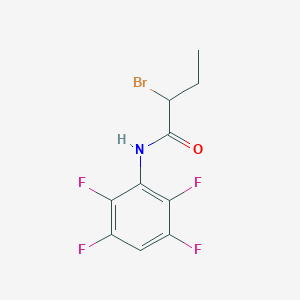
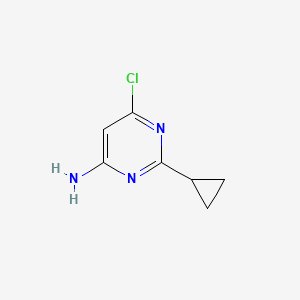
![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride](/img/structure/B1396459.png)
![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B1396460.png)
![1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride](/img/structure/B1396461.png)